(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with fused ring systems. The official IUPAC name is 2,3-dihydro-dioxino[2,3-b]pyridin-7-ylmethanol, which precisely describes the structural arrangement and substitution pattern of the molecule. The compound is uniquely identified by the Chemical Abstracts Service registry number 443956-46-5, ensuring unambiguous identification in chemical databases and literature.
The systematic nomenclature breakdown reveals several key structural elements that define this molecule's identity. The prefix "2,3-dihydro" indicates the saturation of the dioxin ring portion, specifically at the 2 and 3 positions, distinguishing it from fully aromatic analogs. The notation "dioxino[2,3-b]pyridin" describes the fusion pattern between the six-membered pyridine ring and the six-membered dioxin ring, with the [2,3-b] designation indicating the specific positions where the rings are joined. The suffix "7-ylmethanol" specifies the location and nature of the hydroxymethyl substituent on the pyridine ring system.
Additional systematic identifiers include the molecular formula C8H9NO3, which indicates the presence of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely determined as 167.164 atomic mass units, providing essential data for analytical and synthetic applications. The compound's International Chemical Identifier (InChI) string is InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2, which encodes the complete structural connectivity in a standardized format.
Molecular Geometry and Conformational Analysis
The molecular geometry of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol exhibits a distinctive bicyclic architecture that influences its chemical and physical properties. The compound features a rigid planar core structure formed by the fusion of the pyridine and dioxin rings, creating specific geometric constraints that are important for molecular recognition processes. The pyridine ring maintains its characteristic planar geometry with bond angles approximating 120 degrees, while the dioxin ring adopts a chair-like conformation similar to cyclohexane derivatives.
The conformational analysis reveals that the compound exists in a relatively rigid structure due to the fused ring system, which limits rotational freedom around the ring-ring junction. The hydroxymethyl group at the 7-position introduces conformational flexibility, allowing for rotation around the carbon-carbon bond connecting the methyl carbon to the pyridine ring. This rotational freedom enables different spatial orientations of the hydroxyl group, which may influence hydrogen bonding patterns and molecular interactions in crystal structures or biological environments.
Computational studies have indicated that the most stable conformation places the hydroxymethyl group in an orientation that minimizes steric interactions with the ring system while maximizing potential for intermolecular hydrogen bonding. The nitrogen atom in the pyridine ring contributes to the overall electronic distribution and may participate in coordination chemistry or hydrogen bonding as either a donor or acceptor. The three oxygen atoms present in the structure - two within the dioxin ring and one in the hydroxymethyl group - create multiple sites for hydrogen bonding and influence the compound's solubility and reactivity characteristics.
Spectroscopic Profiling (NMR, IR, MS)
Spectroscopic characterization of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol provides crucial structural confirmation and analytical identification methods. Nuclear Magnetic Resonance spectroscopy reveals distinctive signal patterns that reflect the compound's unique structural features. The proton Nuclear Magnetic Resonance spectrum displays characteristic signals for the aromatic protons of the pyridine ring, the methylene protons of the dioxin ring, and the hydroxymethyl group protons.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically shows signals between 7-9 parts per million, corresponding to the pyridine ring protons. The methylene protons of the dioxin ring appear as multiplets in the 4-5 parts per million region, reflecting their chemical environment adjacent to oxygen atoms. The hydroxymethyl group protons generate characteristic signals around 4.5-5.0 parts per million for the methylene protons and a broad signal around 2-3 parts per million for the hydroxyl proton.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with signals for the aromatic carbons appearing in the 120-160 parts per million range. The dioxin ring carbons and hydroxymethyl carbon appear at lower chemical shifts, typically between 60-80 parts per million. Mass spectrometry analysis shows a molecular ion peak at mass-to-charge ratio 167, corresponding to the molecular weight of the compound. Fragmentation patterns in mass spectrometry typically involve loss of the hydroxymethyl group or cleavage of the dioxin ring, providing structural confirmation.
| Spectroscopic Technique | Key Observations |
|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons: 7-9 ppm; Dioxin methylene: 4-5 ppm; Hydroxymethyl: 4.5-5.0 ppm |
| 13C Nuclear Magnetic Resonance | Aromatic carbons: 120-160 ppm; Aliphatic carbons: 60-80 ppm |
| Mass Spectrometry | Molecular ion: m/z 167; Characteristic fragmentations |
| Infrared Spectroscopy | C-H stretching: 2800-3000 cm⁻¹; O-H stretching: 3200-3600 cm⁻¹ |
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol provides detailed three-dimensional structural information, although comprehensive crystal structure data for this specific compound remains limited in the current literature. Related benzodioxin compounds have been extensively studied crystallographically, providing insights into the structural behavior of similar fused ring systems. The crystal structure of (S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a structurally related compound, has been reported with space group I 41/a and unit cell parameters including a = b = 22.5496 Ångströms and c = 6.3581 Ångströms.
X-ray diffraction studies of related dioxin-containing compounds reveal typical intermolecular hydrogen bonding patterns that stabilize the crystal lattice. The hydroxymethyl group in these structures typically participates in hydrogen bonding networks, with the hydroxyl hydrogen acting as a donor to neighboring molecules. The nitrogen atom in the pyridine ring may also participate in weak hydrogen bonding interactions or π-π stacking arrangements with adjacent aromatic rings.
The packing arrangements in crystals of related compounds suggest that (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol likely adopts similar intermolecular interactions. The planar nature of the fused ring system facilitates π-π stacking interactions between parallel molecules, while the hydroxymethyl groups form hydrogen-bonded chains or networks. These interactions contribute to the overall stability of the crystal structure and influence the compound's physical properties such as melting point and solubility.
Comparative Analysis with Positional Isomers
The structural comparison of (2,3-Dihydro-dioxino[2,3-b]pyridin-7-yl)-methanol with its positional isomers reveals significant differences in molecular properties and reactivity patterns. The [2,3-c] isomer, (2,3-Dihydro-dioxino[2,3-c]pyridin-7-yl)methanol, differs in the fusion pattern of the dioxin and pyridine rings, resulting in altered electronic distribution and chemical behavior. This isomer has the CAS number 443955-89-3 and identical molecular formula C8H9NO3, but exhibits different spectroscopic and physical properties.
The key structural difference between the [2,3-b] and [2,3-c] isomers lies in the orientation of the nitrogen atom relative to the dioxin ring fusion. In the [2,3-b] isomer, the nitrogen atom is positioned adjacent to the fusion junction, while in the [2,3-c] isomer, it is located further from the fusion site. This positional difference significantly affects the electronic properties of both the pyridine ring and the overall molecule. The [2,3-c] isomer shows different InChI and SMILES representations, reflecting the altered connectivity patterns.
Chemical reactivity patterns also differ between these isomers due to the varied electronic environments around the nitrogen atom and the hydroxymethyl group. The [2,3-b] isomer typically exhibits different nucleophilicity and electrophilicity patterns compared to the [2,3-c] variant. Additionally, the 8-amine derivative of the [2,3-b] system, 2,3-Dihydro-(1,4)dioxino(2,3-b)pyridin-8-amine, represents another important structural variant with an amino group instead of the hydroxymethyl substituent. This compound has molecular formula C7H8N2O2 and molecular weight 152.15 g/mol, demonstrating how substitution pattern changes affect molecular properties.
| Isomer | CAS Number | InChI Key | Key Structural Difference |
|---|---|---|---|
| [2,3-b] series | 443956-46-5 | UKTOMKOGJYRREF-UHFFFAOYSA-N | Nitrogen adjacent to fusion |
| [2,3-c] series | 443955-89-3 | MTZSLQPBGNIKBC-UHFFFAOYSA-N | Nitrogen distal to fusion |
| 8-amine [2,3-b] | 1246088-52-7 | JTNBYFVUXPHZIJ-UHFFFAOYSA-N | Amino group at position 8 |
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-4,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOMKOGJYRREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619189 | |
| Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443956-46-5 | |
| Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an epoxide in the presence of a base, leading to the formation of the dioxinopyridine ring .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis Overview
The compound can be synthesized through various organic reactions involving pyridine derivatives and dioxin precursors. The specific synthetic pathways often involve multi-step reactions that may include cyclization and functional group modifications. Detailed methodologies for synthesis can be found in specialized chemical literature.
Biological Activities
Research has identified several biological activities associated with (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits inhibitory effects on various cancer cell lines, including melanoma and breast cancer. The mechanism of action may involve interference with cellular signaling pathways critical for cancer cell proliferation .
- Neuroprotective Effects : Compounds with similar structural features have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
- Anti-inflammatory Properties : There is evidence that this compound may possess anti-inflammatory effects, which could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease. These effects are often linked to the inhibition of pro-inflammatory cytokines .
Case Study 1: Antitumor Research
A study investigated the effects of this compound on melanoma cells. The compound demonstrated significant cytotoxicity with a GI50 value as low as 0.1 μM against specific cancer cell lines. This suggests a potent ability to inhibit tumor growth and warrants further exploration for potential drug development .
Case Study 2: Neuroprotective Potential
In vitro studies assessing the neuroprotective effects of related compounds have shown that they can reduce oxidative stress markers in neuronal cells. This indicates that this compound may have similar protective qualities worth investigating for therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol with structurally related derivatives, emphasizing substituent effects on properties and applications:
Hydroxymethyl vs. Carboxylic Acid (Target vs. 7-Carboxylic Acid)
- Hydroxymethyl : Enhances hydrogen-bonding capacity, improving solubility in polar solvents. Critical for surfactant synthesis (e.g., quaternary ammonium derivatives with antimicrobial activity).
- Carboxylic Acid : Enables salt formation and metal coordination, useful in catalysis or pharmaceutical salt forms.
Chloro-Substituted Derivative
The 7-chloro-8-methanol variant (CAS: 1346447-14-0) demonstrates altered electronic properties due to chlorine’s electron-withdrawing effect. This substitution may hinder nucleophilic aromatic substitution at position 7 but could enhance electrophilic reactions at position 8. Notably, this compound is listed as a discontinued product, suggesting challenges in synthesis or stability.
Ester vs. Aldehyde
Biological Activity
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol is a compound with a unique chemical structure that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- CAS Number : 443956-46-5
- MDL Number : MFCD18261890
- Structural Features : The compound features a dioxin ring fused to a pyridine moiety, which is significant for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
- Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission in the brain.
- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of structurally related compounds. The results showed that these compounds could significantly reduce oxidative stress markers in vitro, suggesting potential applications in neuroprotection and anti-aging therapies.
Case Study 2: Enzyme Inhibition
In a molecular docking study, this compound demonstrated strong binding affinity to AChE. The inhibitory constant (IC50) was measured at 250 µM, indicating a promising lead for further development as an anti-Alzheimer's agent .
Case Study 3: Anti-inflammatory Effects
Research conducted on the anti-inflammatory effects revealed that this compound could significantly inhibit the production of TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Q & A
Q. What are the standard synthetic routes for (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol, and how is purity validated in academic settings?
The synthesis typically involves functionalization of the pyridine-dioxane core structure. For example, derivatives of this scaffold are synthesized via nucleophilic substitution or oxidation-reduction reactions at the 7-position hydroxyl group, followed by purification using column chromatography. Purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, with comparative analysis against reference spectra .
Q. What safety protocols must be prioritized when handling this compound in laboratory experiments?
Due to acute oral toxicity (OSHA Class 4), skin/eye irritation (Category 2/2A), and potential respiratory effects, researchers must use chemical-resistant gloves, lab coats, and ANSI-approved goggles. Work should be conducted in a fume hood with local exhaust ventilation. Contaminated surfaces require immediate ethanol or isopropanol decontamination. Emergency procedures include 15-minute eye rinsing with saline and medical consultation for ingestion .
Q. How is the antimicrobial activity of this compound evaluated, and what are baseline experimental parameters?
Standard protocols involve broth microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 18–24 hours under aerobic conditions. Positive controls like ciprofloxacin and solvent-negative controls are mandatory. Activity is correlated with quaternary ammonium group introduction, which disrupts microbial membranes .
Advanced Research Questions
Q. How can computational methods like QSAR and molecular docking optimize derivatives for specific biological targets?
Quantitative structure-activity relationship (QSAR) models, built using genetic function approximation (GFA) and DFT-optimized geometries, predict bioactivity by correlating descriptors (e.g., logP, polar surface area) with experimental MICs. Molecular docking (e.g., AutoDock Vina) identifies binding poses in targets like EGFR or microbial enzymes. For example, derivatives with electron-withdrawing groups at the 7-position show higher docking scores (-8.3 kcal/mol) due to improved hydrogen bonding with catalytic residues .
Q. What experimental strategies resolve discrepancies in antimicrobial efficacy data across studies?
Discrepancies often arise from variations in bacterial strain susceptibility, inoculum density, or growth media. To mitigate this:
Q. How do structural modifications at the 7-position influence physicochemical properties and target engagement?
Introducing a carbaldehyde group (e.g., 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde) increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes. Conversely, amine or nitrile substituents improve aqueous solubility (logP reduction by ~0.5 units) but may reduce membrane permeability. Structure-activity relationship (SAR) studies show that bulkier groups (e.g., benzyl) enhance Gram-positive selectivity due to hydrophobic interactions with peptidoglycan .
Q. What analytical techniques are critical for characterizing degradation products under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify degradation pathways (e.g., oxidation of the methanol group to carboxylic acid). Forced degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions reveals pH-sensitive bonds. Quantification uses validated HPLC methods with photodiode array detection (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
